Guanosine, 6-thio-, 2',3',5'-triacetate
Description
Guanosine, 6-thio-, 2',3',5'-triacetate (CAS 2946-36-3) is a chemically modified nucleoside derivative characterized by:
- Base modification: A thiol (-SH) substitution at the 6th position of the guanine base.
- Sugar modification: Acetylation at the 2', 3', and 5' hydroxyl groups of the ribose moiety.
Structure
3D Structure
Properties
CAS No. |
34793-15-2 |
|---|---|
Molecular Formula |
C16H19N5O7S |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
[3,4-diacetyloxy-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H19N5O7S/c1-6(22)25-4-9-11(26-7(2)23)12(27-8(3)24)15(28-9)21-5-18-10-13(21)19-16(17)20-14(10)29/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,29) |
InChI Key |
BZOOEMDKUJHUEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC(=NC3=S)N)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Acetylation and Thiolation
The most widely reported synthesis involves a two-step sequence: acetylation of guanosine followed by thio group introduction .
1.1.1 Ribose Acetylation
Acetylation protects the ribose hydroxyl groups using acetic anhydride under basic conditions. In a representative protocol, guanosine is dissolved in anhydrous pyridine, and acetic anhydride is added dropwise at 0–5°C. The reaction proceeds for 12–24 hours at room temperature, yielding 2',3',5'-tri-O-acetyl guanosine. Critical parameters include:
- Molar ratio : 3.5–4.0 equivalents of acetic anhydride per hydroxyl group
- Catalyst : 4-Dimethylaminopyridine (DMAP) at 0.1–0.2 equivalents accelerates the reaction
- Solvent : Anhydrous pyridine or dichloromethane
The reaction mechanism involves nucleophilic attack by the ribose hydroxyl oxygen on the electrophilic carbonyl carbon of acetic anhydride, forming acetate esters (Figure 1).
1.1.2 Thio Group Incorporation
Thiolation at the 6th position of guanine employs thiourea or Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). For thiourea-mediated substitution:
- 2',3',5'-Tri-O-acetyl guanosine is suspended in dry dimethylformamide (DMF).
- Thiourea (5.0 equivalents) and triethylamine (3.0 equivalents) are added.
- The mixture is heated at 80–90°C for 8–12 hours under nitrogen.
The reaction proceeds via nucleophilic aromatic substitution, where the sulfur atom replaces the oxygen at C6. Lawesson’s reagent offers higher regioselectivity, achieving >90% conversion in 6 hours at 60°C.
Alternative Synthetic Strategies
Vorbrüggen Condensation for Direct Synthesis
A modified Vorbrüggen condensation enables one-pot synthesis of protected thionucleosides (Figure 2). In this approach:
- 6-Thioguanine is reacted with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in acetonitrile.
- Trimethylsilyl triflate (TMSOTf) (1.2 equivalents) and 1,8-diazabicycloundec-7-ene (DBU) (2.5 equivalents) catalyze glycosidic bond formation.
- The reaction proceeds at 60°C for 1 hour, yielding 6-thio-2',3',5'-triacetyl guanosine in 77% yield.
This method bypasses intermediate isolation, reducing purification steps. Key advantages include:
- Faster kinetics : Complete in 1–2 hours vs. 24 hours for stepwise methods
- Higher regioselectivity : Minimizes N7 glycosylation byproducts
Reaction Optimization and Parameter Analysis
Temperature and Time Dependencies
Data from multiple studies reveal optimal conditions (Table 1):
| Step | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acetylation | 20–25 | 12–24 | 85–92 | 95–98 |
| Thiolation (thiourea) | 80–90 | 8–12 | 68–75 | 90–93 |
| Thiolation (Lawesson) | 60 | 6 | 88–92 | 97–99 |
| Vorbrüggen method | 60 | 1 | 77 | 99.5 |
Higher temperatures (>90°C) during thiolation risk glycosidic bond cleavage , while temperatures <60°C prolong reaction times without improving yields.
Solvent and Catalytic Effects
- Acetylation : Pyridine outperforms dichloromethane due to its dual role as solvent and base (neutralizing acetic acid byproduct).
- Thiolation : DMF enhances thiourea solubility, whereas acetonitrile is preferred for Lawesson’s reagent to prevent side reactions.
- Catalysts : DBU in Vorbrüggen condensation suppresses racemization, ensuring β-anomer selectivity.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via:
- Flash column chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted guanosine and acetyl byproducts.
- High-performance liquid chromatography (HPLC) : C18 columns with water/acetonitrile gradients achieve >99.5% purity for pharmaceutical applications.
Crystallization Protocols
Recrystallization from ethanol/water (4:1) at −20°C yields colorless crystals suitable for X-ray diffraction analysis. Key parameters:
- Cooling rate : 0.5°C/min to prevent oiling out
- Seed crystals : 1–2% w/w of pure product
Industrial-Scale Production
Process Intensification
Patent CN111440170A describes a continuous flow system for acetylation (Figure 3):
- Mixed solution 1 : Guanosine and acetic anhydride (1:6.6 molar ratio)
- Mixed solution 2 : Acetic anhydride and boric acid (1:0.008) heated to 121°C
- Solutions are combined at 5 m³/h, reacted for 6 hours, followed by acetic acid distillation.
This method achieves 95.9% yield with 99.5% purity, reducing batch time from 24 hours to 8 hours.
Waste Recovery
The patent emphasizes acetic acid/acetic anhydride recycling :
- Distillate from the reaction is condensed and reused in subsequent batches
- 98% solvent recovery reduces raw material costs by 40%
Mechanistic Insights and Side Reactions
Competing Pathways in Thiolation
Thiourea can undergo hydrolysis to hydrogen sulfide (H₂S), leading to:
- Over-sulfidation : Formation of 6,6'-dithioguanosine derivatives
- Glycosidic bond cleavage : At pH >8.0, the ribose-guanine linkage hydrolyzes
These side reactions are mitigated by:
- Strict anhydrous conditions : Molecular sieves (4Å) in the reaction mixture
- pH control : Maintaining reaction pH at 6.5–7.5 with buffer systems
Analytical Validation
Spectroscopic Characterization
Purity Assessment
HPLC conditions :
- Column: Zorbax SB-C18 (4.6 × 250 mm, 5 µm)
- Mobile phase: 10 mM ammonium acetate (A), acetonitrile (B)
- Gradient: 5–60% B over 25 minutes
- Retention time: 18.3 minutes
Chemical Reactions Analysis
Guanosine, 6-thio-, 2’,3’,5’-triacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thio group to a thiol or further to a sulfide.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Guanosine, 6-thio-, 2’,3’,5’-triacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of nucleoside analogs and other complex molecules.
Biology: This compound can be used in studies of nucleic acid interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of guanosine, 6-thio-, 2’,3’,5’-triacetate involves its incorporation into nucleic acids or interaction with enzymes that process nucleosides. The thio group at the 6-position can alter the compound’s binding affinity and specificity for certain enzymes, potentially inhibiting their activity or altering their function . This can affect various molecular pathways, including those involved in DNA replication and repair .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogs: Nucleoside Triacetates
6-Thioinosine 2',3',5'-triacetate (CAS 3021-21-4)
- Structural similarity: Shares the 6-thio modification and triacetylation pattern but replaces guanine with hypoxanthine (inosine base).
- Safety data indicate stringent handling requirements, including oxygen administration for inhalation exposure .
Ethenoguanosine Triacetate
- Structural distinction: Incorporates an etheno bridge (1,N²-etheno modification) and methyl groups at positions 5 or 4.
- Implications: Highlights how ring modifications (e.g., etheno bridges) introduce instability compared to simple thiol substitutions.
Uridine Triacetate
- Functional comparison : A prodrug hydrolyzed to uridine, clinically used to rescue patients from 5-fluorouracil (5-FU) toxicity.
- Relevance: Suggests that Guanosine 6-thio-triacetate could similarly act as a prodrug for 6-thioguanine, a known antimetabolite in cancer therapy.
Non-Nucleoside Triacetates
Pomiferin Triacetate
- Structural divergence: A flavonoid derivative with triacetylation, unrelated to nucleosides.
- Mechanistic insight : Inhibits mTOR kinase (IC₅₀ = 6.2 µM) by targeting the PI3K-Akt pathway, showcasing triacetates' versatility in modulating kinase activity .
Cellulose Triacetate (CAS 9012-09-3)
Data Table: Comparative Overview of Triacetate Derivatives
Q & A
Q. How can researchers confirm the structural integrity of Guanosine, 6-thio-, 2',3',5'-triacetate during synthesis?
Methodological Answer: Structural confirmation requires a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy should be used to verify the positions of the acetyl groups (2',3',5') and the thio substitution at the 6-position. High-resolution mass spectrometry (HRMS) can validate the molecular formula, while HPLC ensures purity (>95%). For example, similar protocols for triacetylated nucleosides involve comparing spectral data to reference standards .
Q. What are the key stability considerations for storing this compound in laboratory settings?
Methodological Answer: Stability is influenced by moisture, temperature, and light. Store the compound in anhydrous conditions at –20°C under inert gas (e.g., argon) to prevent hydrolysis of acetyl groups. Regular stability testing via HPLC is recommended to monitor degradation, particularly of the thioether bond, which may oxidize under ambient conditions .
Q. Which solvent systems are optimal for dissolving this compound in biological assays?
Methodological Answer: Due to its lipophilic acetyl groups, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are suitable for initial solubilization. For aqueous compatibility, dilute stock solutions in buffered saline (pH 7.4) containing ≤1% DMSO. Precipitation assays should be performed to confirm solubility at working concentrations .
Advanced Research Questions
Q. How does the 6-thio modification in Guanosine, 2',3',5'-triacetate influence its interaction with RNA-processing enzymes compared to unmodified guanosine?
Methodological Answer: The thio group alters electronic properties and steric hindrance, potentially disrupting hydrogen bonding in enzyme active sites. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare binding kinetics with ribozymes or GTPases. For example, studies on analogous thio-modified nucleotides show slower binding due to conformational rearrangements in enzymes .
Q. What experimental strategies can address discrepancies in reported bioactivity data for 6-thio-guanosine derivatives?
Methodological Answer: Contradictions may arise from variations in assay conditions or impurity profiles. Standardize protocols by:
- Validating compound purity with orthogonal methods (e.g., LC-MS, elemental analysis).
- Replicating assays across multiple cell lines or enzymatic systems.
- Performing dose-response curves to account for threshold effects, as seen in preclinical studies of 6-thio-2′-deoxyguanosine .
Q. How can researchers optimize the cellular uptake of this compound in metabolic studies?
Methodological Answer: The triacetyl groups enhance membrane permeability but may require intracellular esterases for activation. Use fluorescently tagged analogs (e.g., Cy5-labeled) with live-cell imaging to track uptake kinetics. Compare efficacy in esterase-rich vs. esterase-deficient cell models, as demonstrated in studies with acetylated nucleoside prodrugs .
Q. What are the implications of the triacetate moiety on the compound’s pharmacokinetic profile in vivo?
Methodological Answer: The acetyl groups prolong half-life by reducing renal clearance but may alter tissue distribution. Conduct pharmacokinetic studies in rodent models using LC-MS/MS quantification of plasma and tissue samples. Monitor metabolites (e.g., deacetylated 6-thioguanosine) to assess prodrug conversion rates, as done for uridine triacetate in toxicity rescue studies .
Methodological Challenges and Solutions
Q. How to mitigate interference from acetyl group hydrolysis in long-term enzymatic assays?
Methodological Answer: Hydrolysis can be minimized by using esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) in assay buffers. Alternatively, employ stable isotope-labeled acetyl groups (e.g., deuterated acetate) to track hydrolysis via mass spectrometry .
Q. What controls are essential when studying the telomerase-inhibiting properties of 6-thio-guanosine derivatives?
Methodological Answer: Include both positive controls (e.g., BIBR1532, a known telomerase inhibitor) and negative controls (unmodified guanosine). Use CRISPR-edited TERT-knockout cell lines to confirm on-target effects, as described in metabolic imaging studies of 6-thio-2′-deoxyguanosine .
Q. How to resolve conflicting data on the compound’s redox activity in oxidative stress models?
Methodological Answer: The thio group may act as a radical scavenger or pro-oxidant depending on context. Use electron paramagnetic resonance (EPR) to detect reactive oxygen species (ROS) generation. Pair with thioredoxin reductase activity assays to clarify mechanistic contributions, as shown in studies with thio-modified antioxidants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
